N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Description
N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-27(14-20-25-17-8-4-5-9-18(17)26-20)21(29)12-19-22(30)24-10-11-28(19)13-15-6-2-3-7-16(15)23/h2-9,19H,10-14H2,1H3,(H,24,30)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOKHRGATXAALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the benzimidazole derivative reacts with a piperazine derivative.
Introduction of the fluorophenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the piperazine ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds could be explored for their therapeutic potential in treating diseases like cancer, infections, or neurological disorders.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Piperazine derivatives: Often used in the synthesis of pharmaceuticals with various biological activities.
Fluorophenyl compounds: Common in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Uniqueness
The uniqueness of N-(1H-benzimidazol-2-ylmethyl)-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
